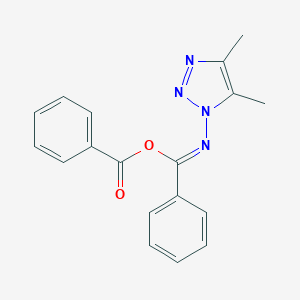![molecular formula C15H19N3O2 B232269 N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide, also known as DMHPQ, is a chemical compound with potential therapeutic applications. DMHPQ belongs to a class of compounds known as quinolinecarboxamides, which have been shown to possess antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cell survival. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can induce cell death in cancer cells.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to possess several biochemical and physiological effects. In vitro studies have shown that N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can induce cell death in cancer cells, while sparing normal cells. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has also been shown to possess antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibiotic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide in lab experiments is its potential therapeutic applications. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide in lab experiments is its toxicity. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide. One direction is the development of new drugs based on the structure of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been shown to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. Another direction is the study of the mechanism of action of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide. The mechanism of action of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide is not fully understood, and further research is needed to elucidate its mode of action. Finally, the toxicity of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide needs to be further studied in order to determine its potential therapeutic applications.
Métodos De Síntesis
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can be synthesized using a multistep process that involves the reaction of 4-hydroxy-2-quinolinecarboxylic acid with 3-dimethylaminopropylamine. The resulting product is then subjected to various purification steps to obtain N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide is in the treatment of cancer. Studies have shown that N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide can induce cell death in cancer cells by inhibiting the activity of certain enzymes that are essential for cell survival. N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has also been shown to possess antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibiotic drugs.
Propiedades
Fórmula molecular |
C15H19N3O2 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)9-5-8-16-15(20)13-10-14(19)11-6-3-4-7-12(11)17-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,20)(H,17,19) |
Clave InChI |
VYMMNYJALCBXIT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC(=O)C2=CC=CC=C2N1 |
SMILES canónico |
CN(C)CCCNC(=O)C1=CC(=O)C2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)


![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)




